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Compound of Interest

Compound Name: Lithium oxalate

Cat. No.: B1218476

These application notes provide a detailed protocol for the synthesis of high-performance
LiNio.sMno.1C00.102 (NMC811) cathode material using the oxalate coprecipitation method. This
method offers advantages such as good stoichiometric control, uniform mixing of precursors,
and the production of materials with high specific capacity and good cycling stability. The
following sections are intended for researchers, scientists, and professionals in the field of
battery material development.

Introduction

Nickel-rich layered oxides, particularly NMC811, are promising cathode materials for next-
generation lithium-ion batteries due to their high specific capacity. The coprecipitation method
is a widely adopted technique for synthesizing NMC materials, as it allows for homogeneous
mixing of the transition metal precursors at the atomic level. The use of oxalate as a
precipitating agent is advantageous as it often does not require strict pH control or an inert
atmosphere, making the process more cost-effective and environmentally friendly compared to
hydroxide coprecipitation.

The synthesis process detailed herein involves two key stages: the coprecipitation of a mixed-
metal oxalate precursor (Nio.sMno.1C00.1)C204-nH20, followed by a solid-state lithiation
reaction with a lithium source to form the final NMC811 product. Careful control of parameters
such as reactant concentrations, temperature, stirring speed, and calcination conditions is
crucial for obtaining the desired material properties.
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Experimental Protocols

This section outlines the detailed methodology for the synthesis of NMC811 via the oxalate
coprecipitation method.

Materials Required
» Nickel (Il) sulfate hexahydrate (NiSO4-6H20)

o Manganese (ll) sulfate monohydrate (MnSOa-H20)

o Cobalt (Il) sulfate heptahydrate (CoSQOa4-7H20)

e Oxalic acid (H2C204) or Ammonium oxalate ((NH4)2C20a)
e Lithium hydroxide monohydrate (LIOH-H20)

e Deionized water

o Ammonium hydroxide (NH4OH) for pH adjustment (optional)

Protocol for Precursor Synthesis (Coprecipitation)

o Preparation of Transition Metal Salt Solution:

o Prepare a 1 M aqueous solution of the transition metal sulfates by dissolving
stoichiometric amounts of NiSO4-6H20, MnS0O4-H20, and CoS0Oa4-7H20 in deionized water
to achieve a Ni:Mn:Co molar ratio of 8:1:1.

o Preparation of Precipitant Solution:
o Prepare a 1 M aqueous solution of oxalic acid or ammonium oxalate.
o Coprecipitation Reaction:
o In a continuously stirred tank reactor, heat the precipitant solution to 60°C.

o Slowly add the transition metal salt solution to the reactor while maintaining a constant
stirring speed of approximately 750 rpm.[1]
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o The reaction is typically carried out for 2 hours at 60°C.[2] While not always necessary
with oxalate coprecipitation, the pH can be adjusted to a range of 3-8.5 using ammonium
hydroxide to optimize particle morphology.[3][4]

e Aging:

o After the addition of the transition metal salt solution is complete, continue stirring the
mixture at 60°C for an aging period of 3-4 hours to allow for the growth and maturation of
the precursor particles.[1][2]

e Washing and Drying:

o Filter the resulting precipitate and wash it several times with deionized water until the pH
of the filtrate is neutral (pH 7).[4]

o Dry the washed precursor powder in an oven at 80-120°C overnight to remove residual
water.

Protocol for Lithiation (Calcination)

e Mixing:

o Thoroughly mix the dried mixed-metal oxalate precursor with LiOH-H20 in a mortar and
pestle. A slight excess of the lithium source (typically 2-5%) is recommended to
compensate for lithium loss at high temperatures.[1][3] The molar ratio of Li to the sum of
transition metals (Ni+Mn+Co) should be approximately 1.02-1.05.[2][5]

e Calcination:

o The calcination process is typically performed in two stages under an oxygen atmosphere
to ensure the formation of a well-ordered layered structure.[2][5]

o Step 1 (Pre-calcination): Heat the mixture to a temperature between 450°C and 500°C at a
slow heating rate (e.g., 0.1°C/min) and hold for 5-6 hours.[2][5] This step is crucial for the
decomposition of the oxalate precursor.

o Step 2 (Final Sintering): Increase the temperature to 800-850°C at a heating rate of
approximately 0.8°C/min and hold for 12-15 hours.[1][2][5]
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o After sintering, allow the furnace to cool down naturally to room temperature.

e Post-treatment:

o The resulting black NMC811 powder is then collected and can be gently ground to break
up any agglomerates.

Data Presentation

The following tables summarize the typical physicochemical and electrochemical properties of
NMC811 synthesized using the oxalate coprecipitation method as reported in the literature.

Parameter Value Reference
Primary Particle Size <1 pm [2]
Secondary Particle Size 3-10 um [2]
Morphology Spherical and dense [2][5]

Tap Density ~2.4 g/mL [5]

Hexagonal a-NaFeO2 (R-3m
Crystal Structure [5]
space group)

Electrochemical

Value Reference
Performance
Initial Discharge Capacity

202-212.93 mAh/g [1][5]
(0.1C)
Initial Discharge Capacity (1C)  ~180 mAh/g [61[7]
Capacity Retention (1C, 200

~86% [61[7]
cycles)
Coulombic Efficiency >97% [2]

Mandatory Visualization
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The following diagrams illustrate the experimental workflow for the synthesis of NMC811 via
the oxalate coprecipitation method.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Solution Preparation
NiSO4, MNSOa4, CoSOa Oxalic Acid or
(Molar Ratio 8:1:1) Ammonium Oxalate

-~

\

Coprec?itation

Mix & Heat
(60°C, 750 rpm, 2h)

Aging
(3-4h)

Precursor Processing

[ Filtering & Washing ]
Drying
(80-120°C)

[ Mixed-Metal Oxalate Precursor j
\ J
4 N

- J

4 )

Lithiation

Mix with LiOH-H20

Two-Step Calcination
(450-500°C then 800-850°C)
in Oz atmosphere

Final Product

NMCB811 Cathode Material

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Calcination Temperature Profile

Sintering

Pre-calcination
(5-6h hold)

_ 0.1°C/min o 0.8°C/min - Hold 12—15h>.

Temperature (°C)

T4

T3

T2

T1

Time (h)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1218476?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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